Dihydroorotase Enzyme Inhibition: 3-Acetoxybenzofuran vs. Potent Benzofuran-Derived Inhibitors
3-Acetoxybenzofuran demonstrates weak but quantifiable inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 1.00E+6 nM (1 mM) [1]. In contrast, optimized benzofuran derivatives developed for other targets, such as certain 2-benzylidenebenzofuran-3(2H)-ones, exhibit potent enzyme inhibition with IC50 values in the low micromolar to nanomolar range [2]. This stark difference in potency highlights that 3-acetoxybenzofuran functions as a low-affinity fragment hit, suitable for elaboration via medicinal chemistry, rather than a potent, pre-optimized lead compound.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (Mouse Ehrlich ascites) |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | Potent 2-benzylidenebenzofuran-3(2H)-one derivatives (class-level baseline) |
| Quantified Difference | ~1000-fold to >10,000-fold lower potency compared to optimized benzofuran inhibitors of other enzymes. |
| Conditions | Enzymatic assay at 10 µM concentration, pH 7.37 [1]. |
Why This Matters
This profile identifies 3-acetoxybenzofuran as a tractable fragment hit rather than a potent tool compound, informing its correct application in early-stage drug discovery.
- [1] BindingDB. (2013). Affinity Data for 3-Acetoxybenzofuran (IC50: 1.00E+6 nM). Retrieved from BindingDB.org. View Source
- [2] Ashraf, J., et al. (2024). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances. View Source
